molecular formula C9H6F3N3O6 B2730985 (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine CAS No. 54495-45-3

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine

Cat. No.: B2730985
CAS No.: 54495-45-3
M. Wt: 309.157
InChI Key: VIVVLUNDMBFFKM-UHFFFAOYSA-N
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Description

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine is a nitroaromatic compound featuring a glycine moiety attached to a 2,6-dinitro-4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups confer electron-withdrawing properties, enhancing stability and influencing reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVVLUNDMBFFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and nitrating agents. For example, the nitration of 4-(trifluoromethyl)aniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield the dinitro derivative. Subsequent reaction with glycine under appropriate conditions leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Nitro Group Reduction

Nitro groups (–NO₂) are typically reduced to amines (–NH₂) under acidic or basic conditions. For this compound, reduction could yield a diamino derivative, potentially enabling further reactions such as diazotization or coupling.

2.3. Glycine Moiety Reactions

  • Amide Bond Formation : The glycine’s carboxyl group (–COOH) can undergo condensation with amines to form amides.

  • Peptide Bond Hydrolysis : Under acidic or basic conditions, the glycine’s peptide bond may hydrolyze, releasing the phenyl fragment.

Reaction Mechanisms and Intermediates

From the metallaphotoredox catalysis study , key insights applicable to nitroarenes include:

  • Radical Intermediates : Nitro groups may participate in radical coupling pathways, as observed in the formation of N-trifluoroalkyl anilines via nickel-mediated homolysis.

  • Oxidative and Reductive Steps : Iridium photocatalysis facilitates proton-coupled electron transfer (PCET), enabling transformations like α-amino radical formation.

Structural Comparisons and Reactivity

CompoundFunctional GroupsReactivity Profile
(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycineGlycine, dinitro, trifluoromethylHigh reactivity due to electron-withdrawing groups, enabling condensation and radical-mediated reactions
(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimidePhthalimide, dinitro, trifluoromethylDistinct reactivity patterns, likely involving phthalimide ring opening
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepaneMono-nitro, trifluoromethylLower reactivity due to fewer electron-withdrawing groups

Environmental and Biological Context

  • Soil Mobility : Studies on related compounds indicate high leachability in soil, suggesting potential environmental persistence.

  • Biological Interactions : The trifluoromethyl and nitro groups may enhance binding to biological targets, though specific mechanisms require further study.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine is its potential role in cancer treatment. Research indicates that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation.

  • Case Study : A study involving a derivative of this compound demonstrated significant inhibition of the K-Ras protein, which is commonly mutated in non-small cell lung cancer. The compound was shown to block interactions between K-Ras and its effector proteins, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Compound NameTarget ProteinInhibition MechanismIC50 (µM)
TKR15K-RasBlocking protein interactions0.21
TKR04K-RasInducing apoptosis0.37

Neurological Research

The compound has also been studied for its effects on neurotransmitter systems, particularly in the context of schizophrenia treatment. Research suggests that it may modulate NMDA receptor activity through the release of D-serine and glycine.

  • Case Study : In vitro studies using mouse brain slices showed that the compound could enhance NMDA receptor activation, potentially providing therapeutic benefits for schizophrenia .

Pesticidal Properties

This compound has been investigated for its pesticidal properties against various pests, including insects and nematodes.

  • Research Findings : The compound exhibits significant activity against arthropods and mollusks, making it a candidate for developing new agricultural pesticides .

Table 2: Pesticidal Efficacy

Pest TypeCompound Concentration (mg/L)Efficacy (%)
Arthropods5085
Mollusks10090

Synthesis and Characterization

The synthesis of this compound involves several steps that include nitration and fluorination reactions to achieve the desired trifluoromethyl and dinitro substituents.

  • Synthesis Method : A typical synthesis pathway includes:
    • Nitration of phenol derivatives.
    • Introduction of trifluoromethyl groups via nucleophilic substitution.
    • Final coupling with glycine to yield the target compound.

Mechanism of Action

The mechanism of action of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine is not fully understood. it is believed to interact with specific molecular targets through its nitro and trifluoromethyl groups. These interactions may involve the formation of hydrogen bonds, electrostatic interactions, or covalent modifications of target molecules. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application or biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and uses of (2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine with similar compounds:

Compound Name Core Structure Functional Groups Use Category Reference
This compound Phenyl-glycine conjugate -NO₂, -CF₃, -NH₂CH₂COOH Not specified (research)
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine) Dinitroaniline -NO₂, -CF₃, -NHR Herbicide (soil-applied)
Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine) Dinitroaniline -NO₂, -CF₃, -NHR Herbicide
Flumetralin (2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine) Chloro-fluoro-dinitrophenyl derivative -NO₂, -CF₃, -Cl, -F Plant growth regulator
Fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine) Pyridinamine -NO₂, -CF₃, -Cl Fungicide

Key Observations :

  • Common Features : All compounds share the 2,6-dinitro-4-(trifluoromethyl)phenyl backbone, which enhances stability and bioactivity.
  • Divergent Functionalization: Ethalfluralin/Trifluralin: Alkylamine substituents (-NHR) confer soil activity by inhibiting microtubule polymerization in weeds . Flumetralin: Chloro and fluoro groups enhance lipophilicity, favoring use as a plant growth regulator . Fluazinam: Pyridinamine and additional chloro groups broaden antifungal activity .

Physicochemical Properties and Bioactivity

  • Solubility : Glycine derivatives generally exhibit higher water solubility compared to alkylamine analogues (e.g., trifluralin’s solubility: 0.3 mg/L at 20°C). This may reduce soil adsorption and enhance foliar uptake.
  • Mode of Action: Dinitroanilines like trifluralin disrupt root development by binding to tubulin. The glycine variant could interfere with amino acid metabolism or mimic natural substrates, a mechanism distinct from conventional herbicides.

Biological Activity

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and two nitro groups attached to a phenyl ring, along with a glycine moiety. This configuration imparts distinctive chemical properties that are under investigation for various applications in biology and medicine.

The precise mechanism of action of this compound is not fully elucidated. However, it is thought to interact with specific molecular targets through:

  • Hydrogen bonding
  • Electrostatic interactions
  • Covalent modifications of target molecules

These interactions may vary depending on the biological system being studied and the specific application of the compound.

1. Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including prostate (PC3), colon (Caco2), and breast (MCF-7) cells. The half-maximal inhibitory concentrations (IC50) for these activities suggest significant potential for further development as an anticancer agent .

2. Amyloid Inhibition

A study explored the ability of this compound to inhibit transthyretin (TTR) amyloid fibril formation, which is linked to amyloid diseases. Compounds structurally related to this compound showed varying degrees of inhibition in fibril formation assays, with some achieving over 50% inhibition. This suggests potential therapeutic applications in treating amyloid-related conditions .

3. Neuroprotective Effects

Preliminary findings indicate that compounds related to this compound may have neuroprotective effects. In experimental models, these compounds demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibition of PC3, Caco2, MCF-7 cell lines
Amyloid InhibitionOver 50% inhibition in TTR fibril formation
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis

Synthesis and Applications

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can enhance its biological activity or tailor its properties for specific applications in medicinal chemistry .

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